1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
The compound “1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one” is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms . The presence of an aminophenyl group suggests that this compound may have properties similar to other aromatic amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amine and imidazole functional groups. Amines can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, amines generally have higher boiling points than similar-sized molecules that lack nitrogen .Scientific Research Applications
Biosensing and Detection Systems
MPAP has been employed in the development of biosensors for rapid and selective detection of foodborne pathogens. For instance, a portable bio-sensing system utilizing disposable bacterial-sensor chips was designed. These chips consist of anti-S. aureus antibodies immobilized on AuNPs@Cu-MOF@SPE (screen-printed electrodes). The system effectively detects Staphylococcus aureus in food and water samples within just 20 minutes .
Agrochemical Applications
MPAP finds utility in agrochemical research. Its unique structure and functional groups make it suitable for various applications in agriculture, such as pesticide development and crop protection .
Polymer Chemistry
Researchers have synthesized novel polyimides (PIs) using MPAP as a diamine monomer. By combining MPAP with different dianhydrides, they obtained three distinct PIs. These polymers exhibit diverse properties and can be explored for applications in materials science, coatings, and membranes .
Carbohydrate-Derived Vaccines
MPAP derivatives have been investigated in the development of carbohydrate-derived vaccines. These vaccines hold promise for combating infectious diseases by targeting specific pathogens or antigens .
Antiviral Research
While not directly related to MPAP, its derivatives have been studied for antiviral activities. Researchers have used computational methods to optimize the structure of 4-aminophenyl 1-thioglucosides, which may have potential antiviral properties .
Organic Synthesis and Medicinal Chemistry
MPAP can serve as a building block in organic synthesis. Its imidazolone core provides opportunities for creating novel compounds with diverse pharmacological activities. Medicinal chemists may explore MPAP derivatives for drug discovery and development .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-aminophenyl)-1H-imidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,10H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWVQNJUOBNBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one | |
CAS RN |
1016728-19-0 | |
Record name | 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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